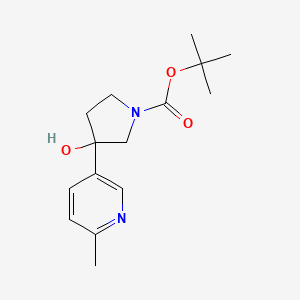

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyl group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 6-methylpyridine under specific conditions. For instance, a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate in tetrahydrofuran (THF) at 0°C is treated with sodium hydride (NaH) and methyl iodide (CH3I), followed by the addition of 6-methylpyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.

Tert-butyl 3-hydroxy-3-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate: Similar structure but with a methoxypyridine moiety instead of a methylpyridine moiety.

Uniqueness

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a methylpyridine moiety, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Biological Activity

Tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on receptor interactions, metabolic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H22N2O3 and a molecular weight of approximately 278.35 g/mol. Its structure includes a pyrrolidine ring with a tert-butyl group and a hydroxyl group, which are crucial for its biological interactions.

Receptor Interaction

Research indicates that this compound may act as an agonist for beta-3 adrenergic receptors . These receptors are vital in regulating metabolic processes such as lipolysis and thermogenesis. The compound's ability to selectively bind to these receptors suggests it could influence energy metabolism and weight management.

Binding Affinity Studies:

Studies utilizing radiolabeled ligands have demonstrated that this compound exhibits selective binding to beta-3 adrenergic receptors, with potential implications for obesity treatment and metabolic disorders .

| Parameter | Value |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| Receptor Type | Beta-3 Adrenergic |

| Binding Affinity (Ki) | [Specific values needed] |

Metabolic Effects

The compound's interaction with beta-3 adrenergic receptors may promote lipid mobilization and enhance thermogenic activity in adipose tissues. This mechanism could be beneficial in developing treatments for obesity and related metabolic syndromes.

Study on Metabolic Impact

A study published in the Journal of Medicinal Chemistry investigated the metabolic effects of various pyrrolidine derivatives, including this compound. The results indicated that compounds with similar structures could significantly enhance energy expenditure in animal models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate | C14H23N2O3 | Lacks the pyridine moiety; simpler structure |

| Tert-butyl (S)-1-Boc-(3-hydroxymethyl)pyrrolidine | C15H25N2O4 | Contains a Boc protecting group |

| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C15H23N2O3 | Piperidine instead of pyrrolidine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step routes involving key intermediates. For example:

- Step 1 : React a pyridine derivative (e.g., 6-methylpyridin-3-ylboronic acid) with a pyrrolidine precursor under Suzuki-Miyaura coupling conditions.

- Step 2 : Protect the amine group using tert-butyl dicarbonate (Boc anhydride) in dichloromethane with catalytic DMAP and triethylamine (TEA) at 0–20°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, hydroxyl at δ ~3.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₅H₂₄N₂O₃: 292.18 g/mol) .

- HPLC : Use a reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent degradation.

- Avoid exposure to strong acids/bases, as the Boc group is labile under acidic conditions .

Q. How can researchers mitigate byproduct formation during synthesis?

- Methodological Answer :

- Optimize reaction stoichiometry (e.g., use 1.2 equivalents of Boc anhydride to ensure complete protection).

- Monitor reaction progress via TLC and quench unreacted reagents with aqueous washes .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use software (e.g., Gaussian) to model transition states and identify energy barriers for key steps like hydroxylation or coupling.

- ICReDD’s Reaction Path Search : Integrate experimental data with computational predictions to narrow optimal conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve stereochemical ambiguities in the pyrrolidine ring?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluent.

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to determine absolute configuration .

Q. How can researchers quantify trace impurities in the compound?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect sub-0.1% impurities (e.g., de-Boc byproducts).

- Spike Recovery Tests : Validate accuracy by spiking known impurities into pure samples .

Q. What pharmacological applications are feasible for this compound?

- Methodological Answer :

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O3/c1-11-5-6-12(9-16-11)15(19)7-8-17(10-15)13(18)20-14(2,3)4/h5-6,9,19H,7-8,10H2,1-4H3 |

InChI Key |

NOAXCJWDJPQYSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2(CCN(C2)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.